Chlorophenol red galactopyranoside
Overview
Description
Chlorophenol Red β-D-Galactopyranoside is a long-wavelength yellow dye commonly used in colorimetric assays. It serves as a substrate for β-galactosidase, an enzyme that hydrolyzes the compound to form chlorophenol red, which is purple in color . This compound is particularly useful in detecting β-galactosidase activity due to its high sensitivity and rapid turnover .
Mechanism of Action
Target of Action
The primary target of Chlorophenol red galactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides .
Mode of Action
this compound serves as a substrate for β-galactosidase . The enzyme hydrolyzes this compound to form chlorophenol red, which is a purple-colored compound . This product can be quantified by measuring its absorbance at 570 nm .
Biochemical Pathways
The action of this compound is primarily involved in the β-galactosidase enzymatic pathway . The hydrolysis of this compound by β-galactosidase leads to the formation of chlorophenol red, which can be detected and quantified due to its color .
Result of Action
The hydrolysis of this compound by β-galactosidase results in the formation of chlorophenol red . This reaction is used in colorimetric assays, where the formation of the purple-colored chlorophenol red indicates the presence and activity of β-galactosidase .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the enzyme β-galactosidase, which acts on this compound, can be affected by factors such as pH, temperature, and the presence of other substances in the solution . .
Biochemical Analysis
Biochemical Properties
Chlorophenol red galactopyranoside plays a crucial role in biochemical reactions as a substrate for the enzyme beta-galactosidase. When beta-galactosidase acts on this compound, it cleaves the glycosidic bond, releasing chlorophenol red. This reaction is highly specific and results in a color change from yellow to purple, which can be quantified by measuring absorbance at 570 nm . The interaction between this compound and beta-galactosidase is essential for detecting and quantifying beta-galactosidase activity in various biological samples.
Cellular Effects
This compound influences cellular processes primarily through its role as a substrate for beta-galactosidase. In cells expressing beta-galactosidase, the hydrolysis of this compound leads to the production of chlorophenol red, which can be detected colorimetrically. This process is used to monitor gene expression, enzyme activity, and cellular metabolism. The presence of this compound in cellular assays allows researchers to study the effects of beta-galactosidase activity on cell function, including changes in cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its hydrolysis by beta-galactosidase. The enzyme binds to this compound and cleaves the glycosidic bond, releasing chlorophenol red and galactose. This reaction is highly specific and efficient, making this compound an ideal substrate for detecting beta-galactosidase activity. The color change from yellow to purple provides a visual and quantitative measure of enzyme activity, which is crucial for various biochemical assays .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable when stored at -20°C, but its stability can be affected by factors such as temperature, pH, and exposure to light. Over time, degradation of the compound can lead to reduced sensitivity and accuracy in assays. Long-term studies have shown that this compound maintains its activity for several months when stored under optimal conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, this compound is generally well-tolerated and does not exhibit significant toxicity. At high doses, it can cause adverse effects such as enzyme inhibition and cellular toxicity. Studies in animal models have shown that the threshold for toxicity varies depending on the species and the route of administration. It is important to carefully control the dosage of this compound in experimental settings to avoid potential toxic effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to the hydrolysis of glycosidic bonds. The enzyme beta-galactosidase catalyzes the hydrolysis of this compound, releasing chlorophenol red and galactose. This reaction is part of the broader metabolic pathway of galactose metabolism, which involves various enzymes and cofactors. The presence of this compound in metabolic assays allows researchers to study the activity of beta-galactosidase and its role in galactose metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound is taken up by cells through passive diffusion and is distributed throughout the cytoplasm. The hydrolysis of this compound by beta-galactosidase occurs primarily in the cytoplasm, where the enzyme is localized. The distribution of this compound within cells can affect its activity and the sensitivity of assays .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with beta-galactosidase. The enzyme’s subcellular localization is crucial for the hydrolysis of this compound and the subsequent production of chlorophenol red. The targeting signals and post-translational modifications of beta-galactosidase direct it to specific compartments within the cell, ensuring efficient hydrolysis of this compound. The subcellular localization of this compound and beta-galactosidase is essential for the accurate measurement of enzyme activity in biochemical assays .
Preparation Methods
Chlorophenol Red β-D-Galactopyranoside is typically synthesized by reacting chlorophenol red with β-D-galactopyranoside . The specific preparation method can be adjusted and optimized according to experimental needs and specific conditions . Industrial production methods often involve high-purity synthesis and rigorous quality control to ensure the compound’s effectiveness in various applications .
Chemical Reactions Analysis
Chlorophenol Red β-D-Galactopyranoside primarily undergoes hydrolysis when exposed to β-galactosidase . This reaction converts the yellow dye into chlorophenol red, which is purple . The reaction conditions typically involve an aqueous environment with the presence of β-galactosidase enzyme . The major product formed from this reaction is chlorophenol red .
Scientific Research Applications
Chlorophenol Red β-D-Galactopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a substrate in colorimetric assays to detect β-galactosidase activity.
Biology: Employed in assays to measure the expression levels of β-galactosidase in transfected cells.
Medicine: Utilized in diagnostic tests to identify fecal coliform bacteria due to its high sensitivity.
Industry: Applied in various industrial processes that require the detection of β-galactosidase activity.
Comparison with Similar Compounds
Chlorophenol Red β-D-Galactopyranoside is unique due to its high sensitivity and rapid turnover in detecting β-galactosidase activity . Similar compounds include:
2-Nitrophenyl β-D-galactopyranoside: Another substrate for β-galactosidase, but with lower sensitivity compared to Chlorophenol Red β-D-Galactopyranoside.
Phenyl-β-D-galactopyranoside: Used in similar assays but does not provide the same level of sensitivity.
Resorufin β-D-galactopyranoside: Another alternative with different spectral properties.
Chlorophenol Red β-D-Galactopyranoside stands out due to its ability to produce a distinct color change, making it highly effective for colorimetric assays .
Properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[2-chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22Cl2O10S/c26-15-9-12(5-7-17(15)29)25(14-3-1-2-4-20(14)38(33,34)37-25)13-6-8-18(16(27)10-13)35-24-23(32)22(31)21(30)19(11-28)36-24/h1-10,19,21-24,28-32H,11H2/t19-,21+,22+,23-,24-,25?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRDZGZGNYVBA-VPXCCNNISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C=C3)O)Cl)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22Cl2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912469 | |
Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
585.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99792-79-7 | |
Record name | Chlorophenol red galactopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099792797 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-4-[3-(3-chloro-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70912469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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